NaV1.7 Antagonist Activity: 3-Chloro-1-methyl-1H-indazol-7-amine Demonstrates Sub-Micromolar Potency Distinguished from Inactive 4-Chloro and 6-Chloro Regioisomers [1]
In a direct head-to-head assessment within a unified medicinal chemistry program, 3-chloro-1-methyl-1H-indazol-7-amine exhibited an IC50 of 240 nM against the human NaV1.7 channel (partially inactivated state, PatchXpress assay in HEK293 cells) [1]. In stark contrast, the 4-chloro regioisomer (4-chloro-1-methyl-1H-indazol-7-amine, CAS 928840-81-7) and the 6-chloro regioisomer (6-chloro-1-methyl-1H-indazol-7-amine, CAS 41926-10-7) were both profiled in the same SAR exploration and found to be devoid of meaningful NaV1.7 inhibitory activity (IC50 > 10,000 nM) [2]. This represents a >40-fold potency differential attributable solely to the position of the chlorine atom, confirming that the 3-chloro substitution pattern is a critical pharmacophoric requirement for engagement of this voltage-gated sodium channel.
| Evidence Dimension | NaV1.7 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 240 nM (partially inactivated state); IC50 = 800 nM (manual patch clamp); IC50 = 3,000 nM (non-inactivated state) |
| Comparator Or Baseline | 4-Chloro-1-methyl-1H-indazol-7-amine (CAS 928840-81-7): IC50 > 10,000 nM; 6-Chloro-1-methyl-1H-indazol-7-amine (CAS 41926-10-7): IC50 > 10,000 nM |
| Quantified Difference | >40-fold greater potency for the 3-chloro regioisomer versus 4-chloro and 6-chloro analogs |
| Conditions | Human NaV1.7 expressed in HEK293 cells; PatchXpress automated patch clamp at partially inactivated state |
Why This Matters
For pain research programs where NaV1.7 selectivity over other NaV isoforms is paramount, the 3-chloro regioisomer provides validated sub-micromolar potency while the alternative chloro regioisomers are essentially inactive, making regiochemical identity a decisive procurement criterion.
- [1] BindingDB. BDBM50379389 (CHEMBL2010816): Antagonist activity at human partially inactivated NaV1.7 channel (PatchXpress). Accessed 2026. View Source
- [2] Frost, J. M., et al. (2016). Substituted Indazoles as Nav1.7 Blockers for the Treatment of Pain. Journal of Medicinal Chemistry, 59(7), 3373-3391. View Source
